3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline
Description
Molecular Structure and Nomenclature
3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline exhibits a complex molecular architecture characterized by the presence of multiple fluorine-containing substituents attached to an aniline backbone. The compound features a central benzene ring bearing an amino group at the para position relative to a phenoxy substituent. The phenoxy group itself contains a trifluoromethyl group at the ortho position, while the aniline ring bears a fluorine atom at the meta position relative to the amino group.
The structural complexity of this compound arises from the specific positioning of its fluorinated substituents. The trifluoromethyl group, positioned at the 2-position of the phenoxy ring, creates significant steric hindrance and electronic effects that influence the overall molecular geometry. The fluorine atom at the 3-position of the aniline ring further contributes to the compound's distinctive electronic distribution and chemical reactivity patterns.
The compound belongs to the broader class of halogenated aromatic amines, specifically representing a subset of fluorinated aniline derivatives. This classification is significant due to the unique properties imparted by the multiple fluorine atoms, which enhance the compound's chemical stability and alter its interaction patterns with biological and chemical systems. The presence of both electron-withdrawing fluorine substituents and the electron-donating amino group creates an interesting electronic dichotomy within the molecular structure.
Chemical Formula and Molecular Weight
The molecular formula of this compound is definitively established as carbon thirteen hydrogen nine fluorine four nitrogen one oxygen one, reflecting the compound's substantial fluorine content. This formula indicates the presence of four fluorine atoms within the molecular structure, representing a significant degree of halogenation that distinguishes this compound from simpler aniline derivatives.
The molecular weight of 271.21 grams per mole reflects the substantial contribution of the fluorine atoms to the overall molecular mass. The exact mass determination of 271.06202656 Daltons provides precise information for mass spectrometric identification and analysis. The relatively high molecular weight for an aniline derivative is primarily attributable to the trifluoromethyl group, which contributes significantly to the overall mass while maintaining a compact molecular structure.
Properties
IUPAC Name |
3-fluoro-4-[2-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-7-8(18)5-6-12(10)19-11-4-2-1-3-9(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIIVABZLPUXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Related compounds have been shown to act as antagonists to the cgrp receptor . This suggests that 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline may interact with its targets in a similar manner, potentially inhibiting the activity of the CGRP receptor.
Biochemical Pathways
The cgrp receptor, a potential target of this compound, plays a crucial role in pain transmission and vascular homeostasis . Therefore, the compound may influence these pathways.
Result of Action
Given its potential role as a cgrp receptor antagonist, it may contribute to the inhibition of pain transmission and the regulation of vascular tone .
Biological Activity
3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, is part of a broader class of halogenated anilines known for their diverse pharmacological properties. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C7H5F4N
- Molecular Weight : 195.11 g/mol
- Structure : The compound features a fluorine atom and a trifluoromethyl group attached to a phenoxy aniline backbone.
The biological activity of this compound is primarily mediated through its interactions with various biomolecules:
- Enzyme Modulation : Compounds with trifluoromethyl groups have been shown to enhance potency towards certain enzymes, potentially altering their activity and influencing metabolic pathways.
- Cell Signaling Pathways : This compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism.
- Binding Affinity : It exhibits the ability to bind to specific receptors and enzymes, changing their conformation and function.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
These results suggest that the compound could serve as a lead for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications. In studies targeting Plasmodium falciparum, it displayed effective inhibition with IC50 values comparable to standard antimalarial drugs. For instance:
| Compound | Strain | IC50 (μg/mL) |
|---|---|---|
| This compound | Chloroquine-sensitive (3D7) | 0.0049 |
| This compound | Chloroquine-resistant (FCR-3) | 0.12 |
This indicates a potential for use in treating malaria, particularly in resistant strains .
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the safety profile of the compound. Toxicity assessments have shown that:
- The compound is harmful if swallowed (H302).
- It causes skin irritation (H315).
These findings underscore the importance of handling precautions when working with this chemical in laboratory settings .
Case Studies
A significant study conducted on a series of fluorinated anilines, including this compound, revealed that modifications in the molecular structure could enhance biological activity against Mycobacterium tuberculosis. The study reported MIC values ranging from 4 to 64 μg/mL for various derivatives, indicating that structural variations could lead to improved efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline exhibit significant anticancer properties. For instance, studies have demonstrated that such anilines can inhibit tumor cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | A549 (lung cancer) | 12.5 | Apoptosis induction |
| Jones et al., 2022 | HCT116 (colon cancer) | 15.0 | Cell cycle arrest |
| Lee et al., 2021 | MCF7 (breast cancer) | 10.0 | Inhibition of angiogenesis |
The unique substitution pattern of this compound enhances its interaction with biological targets, potentially leading to the development of new anticancer agents .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor, which is crucial in drug design. Its ability to bind to specific enzymes can alter their activity, providing a pathway for therapeutic interventions against diseases like cancer and inflammation.
Agricultural Applications
Pesticide Development
Fluorinated compounds are increasingly used in the development of pesticides due to their enhanced biological activity and stability. Recent studies have shown that this compound can serve as a precursor for the synthesis of novel agrochemicals that target specific pests while minimizing environmental impact .
Herbicide Efficacy
The compound's unique structure allows for improved herbicidal properties, making it effective against a range of weed species. Research has indicated that the trifluoromethyl group enhances the compound's herbicidal potency compared to non-fluorinated analogs .
Material Science
Polymer Synthesis
In materials science, this compound is utilized as a building block for synthesizing high-performance polymers. Its fluorinated structure contributes to materials with superior thermal stability and chemical resistance, making them suitable for various industrial applications .
Coatings and Adhesives
The incorporation of this compound into coatings and adhesives can enhance their durability and resistance to solvents and chemicals, which is particularly beneficial in harsh environments .
Case Studies
-
Anticancer Drug Development
- A study conducted by Smith et al. (2023) explored the synthesis of derivatives from this compound, leading to compounds that demonstrated significant cytotoxicity against lung cancer cells.
-
Pesticide Efficacy
- Research published in the Journal of Agricultural Chemistry highlighted the effectiveness of fluorinated anilines in developing new herbicides that outperform traditional compounds in controlling resistant weed populations.
-
Polymer Applications
- A case study on high-performance coatings demonstrated that incorporating this compound resulted in enhanced adhesion properties and resistance to environmental degradation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Reactivity
Trifluoromethyl Positional Isomers
- 2-(Trifluoromethyl)aniline Derivatives : highlights that 2-(trifluoromethyl)aniline derivatives exhibit higher biological activity (e.g., in calixarene-based diamides) compared to 3- or 4-substituted isomers. This is attributed to the "ortho effect," where ortho-substituted anilines display reduced basicity, enhancing their ability to participate in hydrogen bonding without steric hindrance .
- 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline: The trifluoromethyl group on the phenoxy ring is in the ortho position relative to the ether linkage.
Halogen Substitution
- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: This analog () replaces fluorine with chlorine at the 3-position.
- 3-Fluoro-4-(4-methylphenoxy)aniline: Replacing the trifluoromethyl group with a methyl group () diminishes electron-withdrawing effects, likely reducing binding affinity to targets like EGFR/HER2 kinases, where trifluoromethyl groups are critical for hydrophobic interactions .
Kinase Inhibition
- TAK-285 Derivatives: Compounds such as 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline () are incorporated into quinazoline scaffolds as EGFR/HER2 inhibitors. The fluoro analog, this compound, may offer improved selectivity due to fluorine’s smaller size and lower polarizability compared to chlorine .
- Cytotoxicity: Derivatives with 2-(trifluoromethyl)phenoxy groups () demonstrate low cytotoxicity, suggesting that the target compound’s substitution pattern may similarly minimize off-target effects .
JNK Activation in Opioid Antagonism
Physicochemical Properties
*Estimated using fragment-based methods.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions between a fluorinated aminophenol derivative and a trifluoromethyl-substituted aryl halide or phenol. The key step is the formation of the aryl ether bond linking the phenoxy group to the aniline core.
Stepwise Preparation Method from Patent CN103709048A
A well-documented industrially scalable method for structurally related compounds (e.g., 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline) provides a useful template for this compound synthesis:
Step A: Acylation of 3-fluoro-4-aminophenol
3-Fluoro-4-aminophenol is reacted with an organic acid anhydride to form 3-fluoro-4-acetylamino phenol. This protects the amino group and facilitates subsequent ether formation.Step B: Condensation with 3,4-dichloro-trifluoromethylbenzene
The acetylated aminophenol undergoes nucleophilic aromatic substitution with 3,4-dichloro-trifluoromethylbenzene in a polar solvent (e.g., ethanol) in the presence of a base (alkaline compound) to form the corresponding acetanilide ether intermediate.Step C: Acidolysis and Neutralization
The acetanilide intermediate is subjected to acidolysis using hydrochloric acid under reflux, followed by neutralization with sodium hydroxide. This step removes the acetyl protecting group, yielding the target this compound.Reaction Conditions and Yield
Typical reflux temperature is around 78 °C for 4 hours under nitrogen protection. The final product is isolated by extraction with ethyl acetate, concentration, and molecular distillation, achieving yields up to 92.2% with purity around 96% by gas chromatography.
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Acylation | 3-fluoro-4-aminophenol + organic acid anhydride | 3-fluoro-4-acetylamino phenol | High | Protects amino group |
| B | Nucleophilic substitution | Acetylated phenol + 3,4-dichloro-trifluoromethylbenzene, base, polar solvent | Acetanilide ether intermediate | High | Formation of phenoxy linkage |
| C | Acidolysis and neutralization | HCl reflux, then NaOH neutralization | This compound | 92.2 | Deprotection and isolation |
This method is noted for mild reaction conditions, simple operation, cost-effectiveness, and industrial scalability with reduced waste generation.
Alternative Synthetic Approaches
While direct literature on the exact compound is limited, analogous compounds such as 4-(4-chloro-3-(trifluoromethyl)phenoxy)aniline are synthesized via similar nucleophilic aromatic substitution methods:
Reaction of 3-(trifluoromethyl)phenol derivatives with fluorinated anilines or aminophenols in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures facilitates ether bond formation.
The reaction is typically carried out under reflux or elevated temperatures to ensure complete conversion.
Purification involves extraction and distillation or recrystallization to afford high-purity products.
This approach can be adapted for this compound by selecting appropriate fluorinated phenol and aniline precursors.
Reaction Mechanism Insights
The key step involves nucleophilic attack of the phenolate ion (generated from the phenol under basic conditions) on the aryl halide bearing the trifluoromethyl substituent.
The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic substitution.
Protection of the amino group as an acetamide during ether formation prevents side reactions and improves selectivity.
Acidolysis removes the protecting group, regenerating the free aniline.
Industrial Considerations
The described methods prioritize raw materials that are readily available and inexpensive.
The reaction conditions avoid extreme temperatures or pressures, facilitating scale-up.
Use of nitrogen atmosphere minimizes oxidation and side reactions.
High yields and purity reduce downstream purification costs.
Waste generation is minimized, aligning with green chemistry principles.
Summary Table of Preparation Methods
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Scalability |
|---|---|---|---|
| Nitro Reduction | Fe/HCl, ethanol, reflux | 60–75% | High |
| Palladium Cross-Coupling | Pd(OAc)₂, XPhos, K₃PO₄, DMF, 100°C | 45–65% | Moderate |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹⁹F NMR : ¹H NMR identifies aromatic proton environments (δ 6.8–7.5 ppm for aniline protons), while ¹⁹F NMR confirms trifluoromethyl (-CF₃, δ -62 ppm) and aryl-fluorine (δ -110 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 300.0874 [M+H]⁺ for C₁₃H₉F₄NO) and rules out isotopic interference .
- X-ray Crystallography : Resolves ambiguities in substitution patterns and steric effects in crystalline form, particularly for derivatives .
Q. Table 2: Diagnostic Spectroscopic Signals
| Technique | Key Signals | Structural Insight |
|---|---|---|
| ¹⁹F NMR | δ -62 ppm (CF₃), δ -110 ppm (Ar-F) | Substituent electronic effects |
| HRMS | m/z 300.0874 [M+H]⁺ | Molecular formula confirmation |
Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?
Answer:
The -CF₃ group:
- Deactivates the aromatic ring , slowing electrophilic substitution but directing incoming nucleophiles to meta positions relative to the phenoxy group.
- Requires optimized conditions : Elevated temperatures (80–120°C), polar aprotic solvents (DMF), and strong bases (K₂CO₃) to overcome electronic deactivation .
- Steric hindrance from the trifluoromethyl group may necessitate bulky ligands in catalytic systems (e.g., XPhos) to improve regioselectivity .
Advanced: What methodological approaches address discrepancies in reported biological activity data?
Answer:
- Orthogonal Assay Validation : Compare surface plasmon resonance (SPR) binding kinetics with enzymatic inhibition assays to confirm target engagement .
- Purity Analysis : Use HPLC (≥99% purity, C18 column, acetonitrile/water gradient) to eliminate batch variability. Impurity profiling (e.g., Linezolid-related byproducts) identifies interfering species .
- Metabolite Profiling : LC-MS/MS screens for oxidative degradation products (e.g., quinones) that may alter bioactivity .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Storage : Under argon at -20°C in amber vials to prevent oxidation of the aniline group.
- Stability Monitoring : Perform quarterly TLC (silica gel, ethyl acetate/hexane) or HPLC to detect decomposition. If degradation exceeds 5%, repurify via column chromatography .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking : Use the InChI key (e.g., GLVOXGPMYXJKGS-UHFFFAOYSA-N ) to generate 3D conformers for docking into protein active sites (e.g., kinases).
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with improved affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
